4-Methyl-2-vinylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-vinylpyrimidine: is an organic compound belonging to the pyrimidine family, characterized by a vinyl group at the second position and a methyl group at the fourth position of the pyrimidine ring Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-vinylpyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes a palladium-catalyzed reaction between a boronic acid derivative and a halogenated pyrimidine. For instance, the reaction of 4-methyl-2-chloropyrimidine with potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dioxane-water mixture at elevated temperatures (around 90°C) yields this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves careful control of temperature, solvent composition, and catalyst loading to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-vinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methyl-2-vinylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The pyrimidine ring can also engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Vinylpyrimidine: Lacks the methyl group at the fourth position, resulting in different reactivity and properties.
4-Methylpyrimidine: Lacks the vinyl group, limiting its ability to undergo certain types of chemical reactions.
2-Chloro-4-vinylpyrimidine: Contains a chlorine atom at the second position, which can influence its reactivity and applications.
Uniqueness: 4-Methyl-2-vinylpyrimidine is unique due to the presence of both the vinyl and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry .
Properties
IUPAC Name |
2-ethenyl-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-8-5-4-6(2)9-7/h3-5H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZKYACHGWGBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.